molecular formula C15H18Br2N4O2 B15196904 Pyridinium, 1,1'-trimethylenebis(3-carbamoyl-, dibromide, hydrate CAS No. 19293-84-6

Pyridinium, 1,1'-trimethylenebis(3-carbamoyl-, dibromide, hydrate

Cat. No.: B15196904
CAS No.: 19293-84-6
M. Wt: 446.14 g/mol
InChI Key: FCTKKXXFUCSLCK-UHFFFAOYSA-N
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Description

Pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . Pyridinium salts have been extensively studied due to their intriguing properties and wide range of applications in different fields.

Preparation Methods

The synthesis of pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method involves the reduction of 1,1’-trimethylenebis(pyridinium) dibromide with sodium amalgam, which produces the cyclomers of 1,1’-trimethylene-bis(pyridinyl) diradical . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained.

Chemical Reactions Analysis

Pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium amalgam for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original pyridinium salt.

Mechanism of Action

The mechanism of action of pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyridinium, 1,1’-trimethylenebis(3-carbamoyl-, dibromide, hydrate) can be compared with other similar pyridinium salts, such as pyridinium, 1,1’-tetramethylenebis(3-carbamoyl-, dibromide). While both compounds share similar structural features, their unique properties and reactivity can differ based on the length of the alkyl chain and the presence of additional functional groups. This uniqueness makes each compound suitable for specific applications and research purposes.

Properties

CAS No.

19293-84-6

Molecular Formula

C15H18Br2N4O2

Molecular Weight

446.14 g/mol

IUPAC Name

1-[3-(3-carbamoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-3-carboxamide;dibromide

InChI

InChI=1S/C15H16N4O2.2BrH/c16-14(20)12-4-1-6-18(10-12)8-3-9-19-7-2-5-13(11-19)15(17)21;;/h1-2,4-7,10-11H,3,8-9H2,(H2-2,16,17,20,21);2*1H

InChI Key

FCTKKXXFUCSLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)CCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]

Origin of Product

United States

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